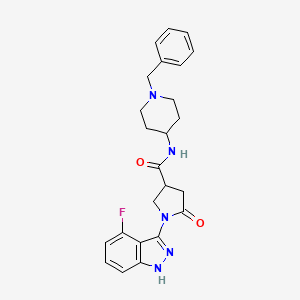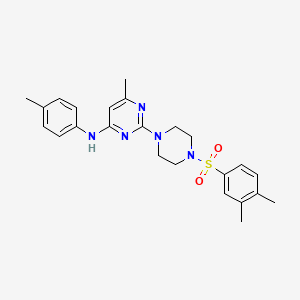![molecular formula C19H27N5O B11238919 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide](/img/structure/B11238919.png)
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(ジメチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-2-エチルブタンアミドは、ジメチルアミノ基、メチルピリミジニル基、およびエチルブタンアミド部分を有する複雑な構造を持つ合成有機化合物です。
合成方法
合成ルートと反応条件
N-(4-{[4-(ジメチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-2-エチルブタンアミドの合成は、通常、複数のステップを伴います。
ピリミジンコアの形成: 最初のステップは、4-(ジメチルアミノ)-6-メチルピリミジンコアの合成です。これは、塩基性条件下で2,4-ジクロロ-6-メチルピリミジンなどの適切な前駆体をジメチルアミンと反応させることで達成できます。
アミノ化反応: 次のステップは、ピリミジン環の2位にアミノ基を導入することです。これは、適切なアミンとの求核置換反応によって行うことができます。
フェニル基とのカップリング: 得られた中間体は、ブッフバルト-ハートウィッグアミノ化などのパラジウム触媒クロスカップリング反応によって、4-アミノフェニル誘導体とカップリングされます。
エチルブタンアミド基の導入: 最後に、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などの試薬を使用して、アミドカップリング反応によってエチルブタンアミド基を導入します。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成ステップの最適化を伴う可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、効率的な混合と温度制御を備えた大型反応器を使用した反応のスケールアップが含まれる可能性があります。
化学反応解析
反応の種類
N-(4-{[4-(ジメチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-2-エチルブタンアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: ジメチルアミノ基は、m-クロロ過安息香酸(m-CPBA)などの酸化剤を使用して、N-オキシドに酸化することができます。
還元: ニトロ基は、存在する場合、パラジウム炭素(Pd / C)と水素ガスなどの還元剤を使用して、アミンに還元することができます。
置換: 芳香族環は、適切な条件下で、ニトロ化やスルホン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: m-CPBA、過酸化水素(H₂O₂)
還元: 水素ガスを伴うPd / C、水素化リチウムアルミニウム(LiAlH₄)
置換: ニトロ化には硝酸(HNO₃)、スルホン化には硫酸(H₂SO₄)
主な生成物
酸化: N-オキシドの形成
還元: ニトロ基のアミンへの変換
置換: 芳香環へのニトロ基またはスルホニル基の導入
科学研究への応用
N-(4-{[4-(ジメチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-2-エチルブタンアミドは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 特定のタンパク質や核酸と相互作用する能力のために、生化学プローブとしての可能性を調査されています。
医学: 特定の経路を標的とした新薬の開発において、特にその潜在的な治療効果について調査されています。
工業: 電子材料や光学材料などの特定の特性を持つ高度な材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide typically involves multiple steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the 4-(dimethylamino)-6-methylpyrimidine core. This can be achieved through the reaction of appropriate precursors such as 2,4-dichloro-6-methylpyrimidine with dimethylamine under basic conditions.
Amination Reaction: The next step involves the introduction of the amino group at the 2-position of the pyrimidine ring. This can be done using a nucleophilic aromatic substitution reaction with an appropriate amine.
Coupling with Phenyl Group: The resulting intermediate is then coupled with a 4-aminophenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Introduction of the Ethylbutanamide Group: Finally, the ethylbutanamide group is introduced via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
化学反応の分析
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Formation of N-oxides
Reduction: Conversion of nitro groups to amines
Substitution: Introduction of nitro or sulfonyl groups on the aromatic ring
科学的研究の応用
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.
作用機序
N-(4-{[4-(ジメチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-2-エチルブタンアミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ジメチルアミノ基とピリミジニル基は、活性部位への結合や特定のアミノ酸残基との相互作用に関与し、標的タンパク質の活性を調節すると考えられています。これにより、細胞経路と生物学的効果の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
- N-(4-{[4-(ジメチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-2-メチルブタンアミド
- N-(4-{[4-(ジメチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-2-エチルペンタンアミド
独自性
N-(4-{[4-(ジメチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-2-エチルブタンアミドは、独特の化学的および生物学的特性を与える官能基の特定の組み合わせによって、ユニークです。その構造は、分子標的との特定の相互作用を可能にし、研究および潜在的な治療用途のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
- N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbutanamide
- N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylpentanamide
Uniqueness
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H27N5O |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-ethylbutanamide |
InChI |
InChI=1S/C19H27N5O/c1-6-14(7-2)18(25)21-15-8-10-16(11-9-15)22-19-20-13(3)12-17(23-19)24(4)5/h8-12,14H,6-7H2,1-5H3,(H,21,25)(H,20,22,23) |
InChIキー |
FCTIEBMFJMJGCU-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-cyclohexyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11238837.png)


![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11238852.png)

![N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238877.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-3,4-dimethoxyaniline](/img/structure/B11238883.png)
![6-methyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238889.png)

![2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11238899.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11238902.png)
![1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11238904.png)
![2'-benzyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11238909.png)

